Desfluoro cabozantinib
説明
Desfluoro cabozantinib is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desfluoro cabozantinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desfluoro cabozantinib including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cabozantinib in Medullary Thyroid Cancer
Cabozantinib, as a tyrosine kinase inhibitor (TKI), has shown significant efficacy in treating progressive metastatic medullary thyroid cancer (MTC). A phase III trial demonstrated that cabozantinib substantially improved progression-free survival compared to placebo, regardless of factors like age, prior TKI treatment, and RET mutation status. This trial establishes cabozantinib as a valuable treatment option for this rare disease, targeting multiple pathways crucial in MTC including MET, VEGFR2, and RET (Elisei et al., 2013).
Cabozantinib in Renal Cell Carcinoma
In the context of metastatic renal cell carcinoma (mRCC), cabozantinib has been compared with sunitinib as first-line therapy. The results from a phase II trial indicated that cabozantinib significantly increased median progression-free survival and response rate compared to sunitinib, representing a promising option for patients with mRCC of intermediate or poor risk (Choueiri et al., 2017).
Cabozantinib in Prostate Cancer
A phase II randomized discontinuation trial with cabozantinib in patients with castration-resistant prostate cancer (CRPC) showed encouraging results. The trial reported significant tumor regression, improvement in bone scans, and a reduction in bone turnover markers, pain, and narcotic use. These findings suggest cabozantinib's potential in managing CRPC, given its activity in reducing soft tissue lesions and improving progression-free survival (Smith et al., 2013).
Cabozantinib in Hepatocellular Carcinoma
A phase 3 trial evaluated cabozantinib in previously treated patients with advanced hepatocellular carcinoma. The study found that cabozantinib led to longer overall survival and progression-free survival compared to placebo. This outcome suggests cabozantinib's effectiveness in managing hepatocellular carcinoma, especially after previous systemic treatment for advanced disease (Abou-Alfa et al., 2018).
特性
IUPAC Name |
1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-phenylcyclopropane-1,1-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-34-24-16-21-22(17-25(24)35-2)30-15-12-23(21)36-20-10-8-19(9-11-20)31(18-6-4-3-5-7-18)27(33)28(13-14-28)26(29)32/h3-12,15-17H,13-14H2,1-2H3,(H2,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSFNZVQAYUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C(=O)C5(CC5)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desfluoro cabozantinib |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。